molecular formula C8H6ClIO2 B8226428 4-Chloro-2-iodo-6-methylbenzoic acid

4-Chloro-2-iodo-6-methylbenzoic acid

Cat. No.: B8226428
M. Wt: 296.49 g/mol
InChI Key: DRYFFNYQTYAJIE-UHFFFAOYSA-N
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Description

4-Chloro-2-iodo-6-methylbenzoic acid: is an organic compound with the molecular formula C8H6ClIO2 . It is a derivative of benzoic acid, characterized by the presence of chlorine, iodine, and a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-iodo-6-methylbenzoic acid typically involves the iodination and chlorination of 6-methylbenzoic acid. The process may include the following steps:

    Chlorination: The addition of a chlorine atom, which can be achieved using chlorine gas or other chlorinating agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Raw Material Preparation: Ensuring the purity of starting materials.

    Reaction Optimization: Controlling temperature, pressure, and reaction time to maximize efficiency.

    Purification: Using techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-iodo-6-methylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine or iodine atoms can be replaced by other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids.

Major Products:

    Substitution: Derivatives with different functional groups.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Coupling: Biaryl compounds.

Scientific Research Applications

4-Chloro-2-iodo-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Investigated for potential pharmaceutical applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-iodo-6-methylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactant or catalyst, facilitating the formation of new bonds. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the other reactants.

Comparison with Similar Compounds

    4-Chloro-2-methylbenzoic acid: Lacks the iodine atom, making it less reactive in certain coupling reactions.

    2-Chloro-6-methylbenzoic acid: Similar structure but different substitution pattern, affecting its reactivity and applications.

Uniqueness: 4-Chloro-2-iodo-6-methylbenzoic acid is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and research.

Biological Activity

4-Chloro-2-iodo-6-methylbenzoic acid (C8H6ClIO2) is a halogenated aromatic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of chlorine and iodine substituents on the aromatic ring, which significantly influence its reactivity and biological properties. It can undergo various chemical reactions, such as substitution, oxidation, and coupling, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of halogens enhances its reactivity, allowing it to participate in various biochemical pathways. These interactions can lead to the modulation of enzyme activities, receptor binding, and influence on cellular signaling pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study investigating its efficacy against various bacterial strains reported minimum inhibitory concentrations (MICs) that highlight its potential as an antibacterial agent.

CompoundTarget BacteriaMIC (µg/mL)Growth Inhibition (%)
This compoundEscherichia coli50100
This compoundStaphylococcus aureus2585

This table indicates that the compound effectively inhibits the growth of both gram-negative and gram-positive bacteria .

Anti-HIV Activity

In synthetic methodologies, derivatives of this compound have been utilized in the development of anti-HIV compounds. For instance, a study reported the synthesis of an anti-HIV molecule with a yield improvement over previous methods. The compound facilitated the formation of biologically active structures that demonstrated significant antiviral activity .

Case Studies

  • Synthesis of Anti-HIV Molecules : The compound was employed in a synthetic route to create an anti-HIV molecule with a yield of 65%. This was achieved through a novel reaction pathway that enhanced efficiency compared to traditional methods .
  • Inhibition of USP7 : In another study, derivatives including this compound were tested for their ability to inhibit USP7, an important target in cancer therapy. The results indicated significant inhibition of tumor growth in xenograft models, suggesting potential therapeutic applications .

Properties

IUPAC Name

4-chloro-2-iodo-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYFFNYQTYAJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Chloro-2-methylbenzoic acid (1.7 g, 10 mmol), palladium(II) acetate (112 mg, 0.5 mmol), iodobenzene diacetate (6.44 g, 20 mmol) and elemental iodine (5.08 g, 20 mmol) were dissolved in N,N-dimethylformamide (50 mL) and stirred overnight at 100° C. The reaction mixture was cooled to room temperature, diluted with methyl-tert-butylether and 2M hydrochloric acid and washed with 10% aqueous solution of sodium metabisulphite. Organic phase was extracted with 2M sodium hydroxide and the resulting basic aqueous phase was acidified with concentrated aqueoushydrochloric acid and re-extracted with methyl-tert-butylether. The solvent was removed under reduced pressure affording 4-chloro-2-iodo-6-methylbenzoic acid (2.8 g, 94% yield) without further purification. So obtained iodinated benzoic acid (2.8 g, 9.4 mmol) was dissolved in N,N-dimethylformamide (25 mL) and methyliodide (1.25 mL, 20 mmol) and potassium carbonate (2.8 g, 20 mmol) were added. The reaction mixture was stirred overnight at room temperature, diluted with methyl-tert-butylether and washed with water, 1M sodium hydroxide, water and brine. Solvent was removed under reduced pressure and the crude was purified by flash chromatography (n-hexane/diethyl ether 100:2) to give title compound (2.2 g, 75% yield).
Quantity
1.7 g
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reactant
Reaction Step One
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6.44 g
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reactant
Reaction Step One
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5.08 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
112 mg
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catalyst
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0 (± 1) mol
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solvent
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-chloro-2-methyl-benzoic acid (3.40 g, 20 mmol,), N-iodosuccinamide (4.4 g, 22 mmol) and palladium (II) acetate (0.448 g, 2 mmol) in dry DMF (35 mL) was heated at 100° C. for 36 h under nitrogen atmosphere. After this time, the reaction mixture was cooled to ambient temperature and poured into water. The aqueous solution was extracted with ethyl acetate (2×100 mL) and the combined organic extracts were washed with aqueous sodium thiosulphate (30 mL) and brine (30 mL). The organic solution was dried over anhydrous MgSO4, filtered and concentrated to afford 4-chloro-2-iodo-6-methyl-benzoic acid. The product was used without further purification.
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
N-iodosuccinamide
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.448 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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